2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 476280-27-0
VCID: VC7225807
InChI: InChI=1S/C24H22N2O3S/c1-14-7-12-19-18(13-14)20(22(25)28)24(30-19)26-23(29)17-10-8-16(9-11-17)21(27)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H2,25,28)(H,26,29)
SMILES: CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N
Molecular Formula: C24H22N2O3S
Molecular Weight: 418.51

2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 476280-27-0

Cat. No.: VC7225807

Molecular Formula: C24H22N2O3S

Molecular Weight: 418.51

* For research use only. Not for human or veterinary use.

2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 476280-27-0

Specification

CAS No. 476280-27-0
Molecular Formula C24H22N2O3S
Molecular Weight 418.51
IUPAC Name 2-[(4-benzoylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C24H22N2O3S/c1-14-7-12-19-18(13-14)20(22(25)28)24(30-19)26-23(29)17-10-8-16(9-11-17)21(27)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H2,25,28)(H,26,29)
Standard InChI Key CFVXUMMQZPYKPV-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N

Introduction

2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic organic compound belonging to the benzo[b]thiophene derivatives. These compounds are well-known in medicinal chemistry for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound’s structure integrates a tetrahydrobenzo[b]thiophene core with functional groups that enhance its pharmacological potential.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting with thiophene derivatives and incorporating benzoyl and carboxamide functionalities. Key steps include:

  • Preparation of the Thiophene Core:

    • Thiophene derivatives are synthesized through cyclization reactions.

    • Methylation is introduced at the 5-position of the thiophene ring.

  • Amidation Reaction:

    • The benzoylbenzamido group is attached via an amidation reaction using benzoyl chloride and an appropriate amine.

  • Optimization Parameters:

    • Reaction conditions such as temperature (e.g., 60–80°C), solvent (e.g., ethanol or dichloromethane), and catalysts are optimized to improve yield and selectivity.

Characterization

The compound is characterized using advanced spectroscopic techniques:

TechniquePurpose
NMR SpectroscopyConfirms the molecular structure by analyzing hydrogen and carbon environments.
IR SpectroscopyIdentifies functional groups (e.g., amide C=O stretching).
Mass SpectrometryDetermines molecular weight and fragmentation patterns.

Biological Activities

Benzo[b]thiophene derivatives like this compound exhibit significant pharmacological properties:

  • Anti-inflammatory Activity:

    • The compound interacts with enzymes like cyclooxygenase (COX), reducing inflammation.

  • Anticancer Potential:

    • Similar compounds have shown cytotoxicity against cancer cell lines by inhibiting cell proliferation pathways.

  • Analgesic Properties:

    • The structure allows interaction with pain receptors, providing analgesic effects.

Mechanism of Action

The mechanism of action for this class of compounds typically involves:

  • Binding to specific enzymes or receptors (e.g., COX enzymes or DNA-binding proteins).

  • Modulating biochemical pathways to achieve anti-inflammatory or anticancer effects.

Applications

This compound has potential applications in:

  • Drug Development:

    • As a lead compound for designing anti-inflammatory or anticancer drugs.

  • Therapeutic Interventions:

    • Potential use in treating inflammatory disorders or cancer.

Research Findings

Studies on similar compounds have demonstrated:

  • High efficacy in reducing inflammation in animal models.

  • Promising results in cytotoxicity assays against breast cancer cell lines.

  • Stability under various physiological conditions.

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